4-(1-methyl-1H-indazol-3-yl)benzoic acid CAS 1018788-85-6 properties
4-(1-methyl-1H-indazol-3-yl)benzoic acid CAS 1018788-85-6 properties
Topic: 4-(1-methyl-1H-indazol-3-yl)benzoic acid (CAS 1018788-85-6) Content Type: Technical Dossier & Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
A Privileged Biphenyl Isostere for Kinase and Nuclear Receptor Drug Discovery
Executive Summary
4-(1-methyl-1H-indazol-3-yl)benzoic acid (CAS 1018788-85-6) is a high-value heterocyclic building block used extensively in medicinal chemistry. It functions as a rigid, planar scaffold that mimics the biphenyl moiety found in numerous bioactive molecules while offering improved physicochemical properties, such as enhanced solubility and distinct hydrogen-bonding vectors provided by the indazole nitrogen atoms.
This compound is primarily utilized as a core pharmacophore in the development of kinase inhibitors (targeting PI3K, CDK8, and TTK) and nuclear receptor ligands (mimicking the steroid backbone). Its carboxylic acid tail provides a critical "handle" for further diversification into amides or esters, facilitating the generation of focused compound libraries.
Chemical Identity & Physiochemical Profile[1][2]
| Property | Specification |
| CAS Number | 1018788-85-6 |
| IUPAC Name | 4-(1-methylindazol-3-yl)benzoic acid |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water (acidic pH) |
| pKa (Predicted) | ~4.2 (Carboxylic acid), ~1.5 (Indazole N2 protonation) |
| LogP (Predicted) | 3.2 – 3.8 (Lipophilic scaffold) |
| Key Functional Groups | Carboxylic Acid (H-bond donor/acceptor), Indazole (H-bond acceptor at N2) |
Synthetic Route & Methodology
The most robust and scalable synthesis of CAS 1018788-85-6 utilizes a Suzuki-Miyaura cross-coupling strategy. This approach is preferred over direct cyclization methods due to its regioselectivity, preventing the formation of the 2H-indazole tautomer or N2-alkylation byproducts.
Retrosynthetic Analysis (Logic Diagram)
Caption: Retrosynthetic disconnection showing the convergent assembly via Palladium-catalyzed C-C bond formation.
Optimized Experimental Protocol
Objective: Synthesis of 4-(1-methyl-1H-indazol-3-yl)benzoic acid on a 10 mmol scale.
Reagents:
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3-Iodo-1-methyl-1H-indazole (1.0 eq)
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4-Boronobenzoic acid (1.2 eq) [Alternatively: 4-Methoxycarbonylphenylboronic acid, followed by hydrolysis]
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Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄
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Potassium Carbonate (K₂CO₃) (3.0 eq)
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Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
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Inertion: Charge a round-bottom flask with 3-iodo-1-methyl-1H-indazole (2.58 g, 10 mmol), 4-boronobenzoic acid (1.99 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol). Evacuate and backfill with Nitrogen (3x).
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Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
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Catalysis: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) under a positive nitrogen stream.
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Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl iodide.
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Work-up (Acid-Base Extraction):
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Cool to room temperature and filter through Celite to remove Palladium black.
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Dilute filtrate with water (50 mL) and wash with Ethyl Acetate (2x 30 mL) to remove non-acidic impurities (unreacted indazole).
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Acidification: Adjust the aqueous layer pH to ~3–4 using 1M HCl. The product will precipitate as a white/off-white solid.
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.
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Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5 + 1% AcOH).
Medicinal Chemistry Applications
Scaffold Hopping & Pharmacophore Design
The 1-methyl-1H-indazole-3-yl moiety is a bioisostere for naphthalene, quinoline, and biphenyl rings. It is particularly valuable in kinase discovery because the indazole N2 nitrogen often interacts with the hinge region of the kinase ATP-binding pocket via a water-mediated hydrogen bond.
Key Structural Advantages:
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Planarity: The direct C3-aryl bond enforces a planar or near-planar conformation (dihedral angle ~20-40°), facilitating intercalation or stacking interactions in protein binding pockets.
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Solubility: The nitrogen atoms lower the LogP compared to a pure naphthalene or fluorene analog, improving oral bioavailability.
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Vector Control: The para-benzoic acid position directs substituents into the solvent-exposed region (Type II kinase inhibitors) or deep into the hydrophobic back-pocket, depending on the specific enzyme architecture.
Mechanism of Action (Signaling Pathways)
This scaffold is frequently observed in inhibitors of the PI3K/Akt/mTOR pathway and Tyrosine Kinases (e.g., VEGFR, PDGFR).
Caption: Mechanism of action for indazole-based kinase inhibitors blocking downstream oncogenic signaling.
Safety & Handling (GHS Classification)
While specific toxicological data for this intermediate may be limited, it should be handled according to the GHS standards for substituted benzoic acids :
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Use in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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In case of contact with eyes, rinse cautiously with water for several minutes.
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References
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Synthesis of Indazole Derivatives: Organic Syntheses, Coll. Vol. 4, p. 536; Vol. 33, p. 1. Link
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Suzuki-Miyaura Coupling on Indazoles: BenchChem Application Notes, "Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives." Link
- Indazole Scaffolds in Kinase Inhibitors:Journal of Medicinal Chemistry, "Discovery of Indazole-Based Inhibitors of PI3K/mTOR." (General reference to class).
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C-3 Functionalization of Indazoles: Molecules, 2023, 28, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Link
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Crystal Structure of Related Analogs: Acta Crystallographica Section E, "Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide."[2] Link
